![molecular formula C12H17N3O2 B1440876 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine CAS No. 781596-37-0](/img/structure/B1440876.png)

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine

説明

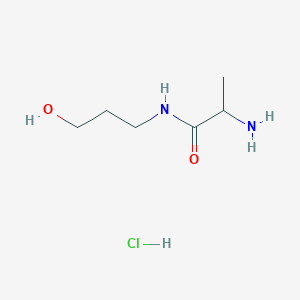

“1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” is an organic compound with the molecular formula C11H15N3O2 . It is also known by other synonyms such as 1-methyl-4-3-nitrophenyl piperazine, 4-methyl-1-3-nitrophenyl piperazine, and piperazine,1-methyl-4-3-nitrophenyl .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. Some of the recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular weight of this compound is 221.26 g/mol .

Physical And Chemical Properties Analysis

“1-[(4-Methyl-3-nitrophenyl)methyl]piperazine” has a density of 1.198g/cm3, a boiling point of 351.9ºC at 760mmHg, and a melting point of 59.5-62.5ºC . It also has a flash point of 166.6ºC .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative related to 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine, was synthesized as a crucial intermediate for creating biologically active benzimidazole compounds. The synthesized compound showed potential in further chemical reactions and applications in medicinal chemistry (Liu Ya-hu, 2010).

Crystallographic Studies of Piperazine Derivatives : The crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine were determined, revealing unique conformations and interactions. These studies are crucial for understanding the molecular geometry and potential interactions of related piperazine compounds (Vanessa Renee Little et al., 2008).

Biological Activity and Applications

Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally similar to 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine, showed potent antibacterial and biofilm inhibition activities. These compounds, especially compound 5e, demonstrated significant inhibitory effects against various bacterial strains and were identified as potent MurB enzyme inhibitors (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial and Antiviral Activities : New urea and thiourea derivatives of piperazine doped with Febuxostat exhibited significant antiviral and antimicrobial activities. Specific compounds within this study showed promising results against Tobacco mosaic virus (TMV) and various microbial strains (R. C. Krishna Reddy et al., 2013).

In vitro Leishmanicidal Activity : A series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles with a piperazine moiety showed strong leishmanicidal activity against Leishmania major promastigotes, with certain compounds outperforming reference drugs (A. Foroumadi et al., 2005).

Safety and Hazards

This compound is harmful if swallowed and can cause severe skin burns and eye damage . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

特性

IUPAC Name |

1-[(4-methyl-3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-2-3-11(8-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEZBOLGQJWQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)